
Pentyl dibromoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentyl dibromoacetate is an organic compound with the molecular formula C7H12Br2O2. It is a derivative of acetic acid where two bromine atoms are attached to the acetate group, and a pentyl group is attached to the carbonyl carbon. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentyl dibromoacetate can be synthesized through the esterification of dibromoacetic acid with pentanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process where dibromoacetic acid and pentanol are fed into a reactor along with a catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products. The purity of the final product is ensured through multiple distillation steps.
Análisis De Reacciones Químicas
Types of Reactions
Pentyl dibromoacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of pentyl glycolate.
Reduction Reactions: The compound can be reduced to form pentyl bromoacetate or pentyl acetate, depending on the reducing agent used.
Oxidation Reactions: Oxidation of this compound can lead to the formation of pentyl dibromoacetic acid.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles used in substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used for oxidation reactions.
Major Products
Pentyl glycolate: Formed through substitution reactions.
Pentyl bromoacetate: Formed through partial reduction.
Pentyl acetate: Formed through complete reduction.
Pentyl dibromoacetic acid: Formed through oxidation.
Aplicaciones Científicas De Investigación
Pentyl dibromoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable reagent in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.
Industry: this compound is used in the production of specialty chemicals and as a reagent in the manufacture of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of pentyl dibromoacetate involves its reactivity with nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive and can undergo substitution reactions with various nucleophiles. The ester group can also participate in hydrolysis reactions, leading to the formation of dibromoacetic acid and pentanol. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and electrophiles present in the reaction environment.
Comparación Con Compuestos Similares
Similar Compounds
Pentyl bromoacetate: Similar in structure but contains only one bromine atom.
Pentyl acetate: Lacks bromine atoms and is less reactive.
Dibromoacetic acid: Contains two bromine atoms but lacks the pentyl group.
Uniqueness
Pentyl dibromoacetate is unique due to the presence of two bromine atoms and a pentyl group, which confer distinct reactivity and chemical properties. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in organic synthesis and industrial applications.
Propiedades
Número CAS |
59956-57-9 |
|---|---|
Fórmula molecular |
C7H12Br2O2 |
Peso molecular |
287.98 g/mol |
Nombre IUPAC |
pentyl 2,2-dibromoacetate |
InChI |
InChI=1S/C7H12Br2O2/c1-2-3-4-5-11-7(10)6(8)9/h6H,2-5H2,1H3 |
Clave InChI |
UDAZIQYWBGAKSW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC(=O)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[4.6]undeca-6,8,10-trien-2-one](/img/structure/B14604055.png)
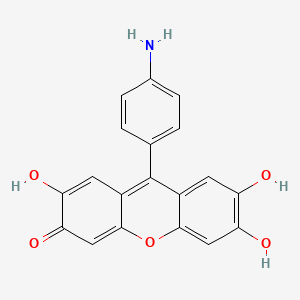
![(2R)-5-Ethyl-5'-methyl-1,1',3,3'-tetrahydro-2,2'-spirobi[indene]](/img/structure/B14604060.png)
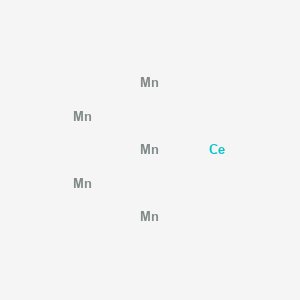
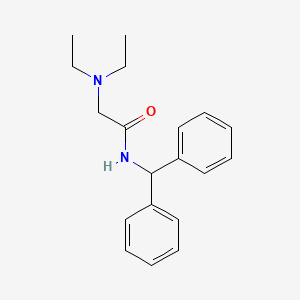
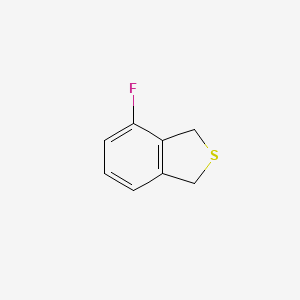
![1-Propanone, 1-[3-(chloromethyl)oxiranyl]-2-methyl-](/img/structure/B14604067.png)
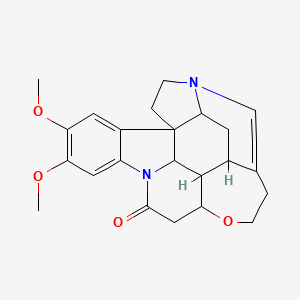


![1-[4-(1-Hydroxyethyl)phenyl]-2,2-dimethylpropan-1-one](/img/structure/B14604086.png)
![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14604087.png)
![4-(3-Methylbut-2-en-1-yl)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B14604095.png)

